molecular formula C21H16N4O4 B11477486 3-{3-[2-Methoxy-5-(4-nitrobenzyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

3-{3-[2-Methoxy-5-(4-nitrobenzyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B11477486
M. Wt: 388.4 g/mol
InChI Key: SXNVZOPIXNWUCU-UHFFFAOYSA-N
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Description

3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The pyridine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-{2-HYDROXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE.

    Reduction: Formation of 3-(3-{2-METHOXY-5-[(4-AMINOPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE.

    Substitution: Formation of halogenated derivatives depending on the substituent used.

Scientific Research Applications

3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The oxadiazole ring can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2-methoxy-5-[(4-nitrophenyl)methyl]phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C21H16N4O4/c1-28-19-9-6-15(11-14-4-7-17(8-5-14)25(26)27)12-18(19)20-23-21(29-24-20)16-3-2-10-22-13-16/h2-10,12-13H,11H2,1H3

InChI Key

SXNVZOPIXNWUCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C3=NOC(=N3)C4=CN=CC=C4

Origin of Product

United States

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